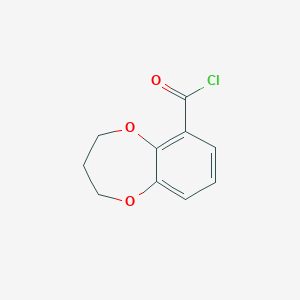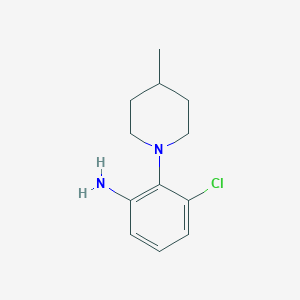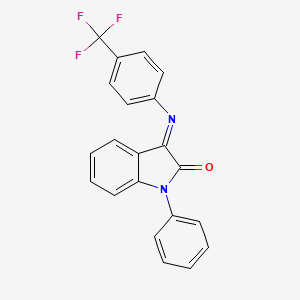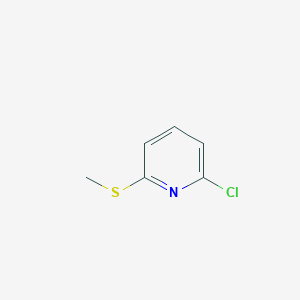
2-Chloro-6-fluorophénylacétone
Vue d'ensemble
Description
“1-(2-Chloro-6-fluorophenyl)acetone” is a chemical compound that belongs to the class of aryl ketones. It is used in the synthesis of antimalarial drugs .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution reactions . A reference synthetic protocol starts from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation .Molecular Structure Analysis
The enone moiety of the compound adopts an E conformation . The anthracene ring system is twisted at the bond from the acrylaldehyde moiety .Chemical Reactions Analysis
This compound can undergo Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .Applications De Recherche Scientifique
Médecine
La 2-chloro-6-fluorophénylacétone peut être utilisée dans le développement de produits pharmaceutiques où l'introduction d'atomes de fluor peut améliorer l'activité biologique et la stabilité métabolique des composés thérapeutiques . Ses applications potentielles incluent le rôle de précurseur dans la synthèse de molécules complexes utilisées dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques ou de modulateurs de récepteurs.
Agriculture
En agriculture, ce composé pourrait être impliqué dans la synthèse de produits agrochimiques, tels que des pesticides ou des herbicides . L'atome de fluor dans la molécule pourrait améliorer l'efficacité et la sélectivité de ces produits agrochimiques, conduisant potentiellement à des produits plus efficaces à des doses plus faibles, réduisant ainsi l'impact environnemental.
Science des matériaux
La this compound pourrait être utilisée en science des matériaux pour la synthèse de polymères ou de revêtements avancés . La présence de fluor pourrait conférer des propriétés telles qu'une résistance accrue aux solvants, aux acides et aux bases, rendant les matériaux plus durables et adaptés à des applications spécialisées.
Sciences de l'environnement
Ce composé pourrait jouer un rôle en sciences de l'environnement en tant qu'intermédiaire dans la synthèse de composés utilisés pour la remédiation environnementale ou le contrôle de la pollution . Par exemple, il pourrait être utilisé pour créer des matériaux qui capturent les polluants ou servent de catalyseurs dans des réactions chimiques qui neutralisent les substances dangereuses.
Biochimie
En biochimie, la this compound peut être utilisée dans l'étude des réactions catalysées par les enzymes où le composé pourrait agir comme un analogue de substrat pour étudier le mécanisme de l'action ou de l'inhibition enzymatique . Cela peut fournir des informations sur la fonction enzymatique et aider à la conception de nouveaux tests biochimiques.
Pharmacologie
Les applications pharmacologiques de la this compound incluent son utilisation comme élément constitutif dans la synthèse de médicaments à petites molécules . L'atome de fluor peut influencer de manière significative la pharmacocinétique et la pharmacodynamie de ces médicaments, conduisant potentiellement à des traitements plus efficaces avec moins d'effets secondaires.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloro-6-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLFUDXBAYJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239728 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93839-16-8 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloro-6-fluorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-6-fluorophenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)




![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)


![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)


